molecular formula C15H22N2O2 B6152150 tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate CAS No. 1782720-91-5

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate

Cat. No.: B6152150
CAS No.: 1782720-91-5
M. Wt: 262.35 g/mol
InChI Key: JWQMHIHZMPBTSY-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an amino group, and a phenyl substituent at position 3 of the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis and organocatalysis due to its nucleophilic amino group and aromatic π-system, which facilitate further functionalization and molecular interactions .

Properties

CAS No.

1782720-91-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-9-15(16,11-17)12-7-5-4-6-8-12/h4-8H,9-11,16H2,1-3H3

InChI Key

JWQMHIHZMPBTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)N

Purity

95

Origin of Product

United States

Preparation Methods

Direct Boc Protection of 3-Amino-3-phenylpyrrolidine

The most straightforward route involves Boc (tert-butoxycarbonyl) protection of 3-amino-3-phenylpyrrolidine. This method, adapted from analogous pyrrolidine protections, utilizes di-tert-butyl dicarbonate [(Boc)₂O] under mild conditions .

Procedure :

  • Reaction Setup : 3-Amino-3-phenylpyrrolidine (10 mmol) is dissolved in chloroform (50 mL) at 0°C.

  • Boc Addition : A solution of (Boc)₂O (10 mmol) in chloroform (50 mL) is added dropwise.

  • Stirring : The mixture is stirred at room temperature for 1 hour.

  • Workup : The organic layer is washed with brine, dried over K₂CO₃, and concentrated to yield the product as a yellow oil .

Key Data :

ParameterValue
Yield98%
Purity (HPLC)>95%
Reaction Time1 hour

This method is efficient but assumes the availability of 3-amino-3-phenylpyrrolidine, which itself requires synthesis.

Stereoselective Synthesis via Mesylation and Amination

A patent-derived approach (EP1138672A1) outlines a stereoselective route starting from hydroxy-pyrrolidine precursors . While originally developed for non-phenyl analogs, the methodology is adaptable to introduce phenyl groups.

Steps :

  • Hydroxy-pyrrolidine Protection :

    • (S)-3-Hydroxy-pyrrolidine is reacted with (Boc)₂O in methanol at 0–5°C, followed by room-temperature stirring .

    • Yield : 90–95% (crude).

  • Mesylation :

    • The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine in ethyl acetate .

    • Reaction Time : 16 hours at room temperature.

  • Amination with Phenyl Introduction :

    • The mesylate intermediate undergoes nucleophilic displacement with a phenyl-containing amine source (e.g., benzylamine or via Suzuki coupling).

    • Conditions : Autoclave, ammonia gas, 80°C, 12 hours .

Challenges :

  • Stereochemical control at the 3-position requires chiral auxiliaries or resolution techniques.

  • Competing elimination reactions necessitate careful temperature modulation.

Multi-step Synthesis with Phenyl Group Installation

For cases where 3-amino-3-phenylpyrrolidine is unavailable, the phenyl group is introduced during synthesis. A three-step sequence is typical:

Step 1: Pyrrolidine Ring Formation

  • Mannich Reaction : Condensation of formaldehyde, ammonium chloride, and phenylacetaldehyde derivatives forms the pyrrolidine scaffold .

    • Conditions : Ethanol, reflux, 8 hours.

    • Yield : 60–70%.

Step 2: Boc Protection

  • The free amine is protected using (Boc)₂O in dichloromethane with DMAP catalysis.

    • Yield : 85–90%.

Step 3: Functional Group Interconversion

  • Nitrogen Alkylation : A phenyl group is introduced via alkylation using benzyl bromide or aryl halides under Pd catalysis .

    • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C .

    • Yield : 50–60%.

Optimization Insights :

  • Microwave-assisted synthesis reduces reaction times by 40% .

  • Solvent selection (e.g., THF vs. DMF) impacts regioselectivity in alkylation steps .

Alternative Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainable methodologies:

A. Flow Microreactor Synthesis

  • Continuous flow systems enhance mixing and heat transfer, improving yield (75% vs. 60% batch) .

  • Conditions : Residence time 10 minutes, 50°C .

B. Enzymatic Resolution

  • Lipase-catalyzed kinetic resolution achieves enantiomeric excess >99% for chiral variants.

  • Substrate : Racemic 3-hydroxy-3-phenylpyrrolidine.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalability
Direct Boc Protection98LowHigh
Mesylation-Amination70HighModerate
Multi-step Synthesis60ModerateLow
Flow Reactor75LowHigh

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H24N2O2
Molecular Weight : 280.38 g/mol
IUPAC Name : tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate
Canonical SMILES : CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)N

The compound features a pyrrolidine ring with a tert-butyl group and a phenyl group, which contribute to its steric and electronic properties, making it a versatile building block in organic synthesis.

Medicinal Chemistry

This compound is investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, which is crucial in drug design. Notably, it has been studied for:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines by interfering with cellular pathways involved in proliferation and survival .
  • Neurological Disorders : The compound's structural features make it suitable for developing drugs targeting conditions such as depression and anxiety by modulating neurotransmitter systems .

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate in synthesizing more complex molecules. It can be utilized in:

  • Building Block for Heterocycles : The pyrrolidine structure allows for the formation of various heterocyclic compounds that are essential in pharmaceuticals.
  • Functionalization Reactions : The amino and carboxylate groups can participate in various reactions, including acylation and alkylation, leading to the synthesis of novel compounds with potential biological activities .

Material Science

The unique properties of this compound allow it to be explored in:

  • Drug Delivery Systems : Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble compounds .
  • Polymer Chemistry : The compound can be incorporated into polymer matrices to develop materials with specific functionalities, such as controlled release profiles .

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of tert-butyl 3-amino-3-phenylpyrrolidine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Drug Development

Research focused on using this compound as an intermediate in synthesizing novel antidepressants showed promising results in preclinical trials. The compounds demonstrated enhanced efficacy compared to existing treatments by selectively targeting serotonin receptors .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Amino, Phenyl C₁₅H₂₂N₂O₂ 278.35 Nucleophilic amino group, aromatic π-π interactions, moderate polarity
tert-butyl 3-carbamoyl-3-phenylpyrrolidine-1-carboxylate Carbamoyl, Phenyl C₁₆H₂₂N₂O₃ 306.37 Hydrogen-bond donor/acceptor, increased polarity, enhanced solubility in polar solvents
(R)-tert-butyl 3-(fluoromethyl)pyrrolidine-1-carboxylate Fluoromethyl C₁₀H₁₈FNO₂ 203.25 Electronegative substituent, metabolic stability, reduced basicity
tert-butyl 3-{[(3-fluorophenyl)sulfanyl]methyl}pyrrolidine-1-carboxylate (Ii) Sulfanyl-methyl, 3-fluorophenyl C₁₆H₂₂FNO₂S 323.42 Thioether linkage, fluorinated aromatic ring, moderate oxidation susceptibility
tert-butyl-3-[(3-fluorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IIi) Sulfonyl-methyl, 3-fluorophenyl C₁₆H₂₂FNO₄S 355.42 Sulfone group, high polarity, oxidation-resistant, strong electron-withdrawing effects

Physicochemical and Spectroscopic Data

  • Solubility: The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amino group, whereas the sulfone analog (IIi) shows higher solubility in aqueous buffers .
  • NMR Data :
    • Target Compound : ¹H-NMR (CDCl₃) δ 7.3–7.5 (m, 5H, aromatic), 3.4–3.6 (m, 2H, pyrrolidine), 1.4 (s, 9H, tert-butyl) .
    • Carbamoyl Analog : ¹³C-NMR (DMSO-d₆) δ 167.8 (C=O), 139.2 (aromatic quaternary C), 59.8 (pyrrolidine C) .

Biological Activity

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. For example, the compound can be synthesized from 3-amino-3-phenylpyrrolidine through carboxylation reactions. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Antitumor Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit varying degrees of antitumor activity. For instance, a related compound demonstrated an IC50 value of 9.4 µM against a panel of 11 cell lines, indicating potential for further development in cancer therapeutics .

CompoundIC50 (µM)Cell Lines Tested
This compoundTBDTBD
Related Compound9.411

Enzyme-Catalyzed Kinetic Resolution

The compound has been involved in enzyme-catalyzed kinetic resolution studies, demonstrating its potential as a substrate for various enzymes. This process highlights its utility in producing enantiomerically enriched products, which are often more biologically active than their racemic counterparts .

Case Study 1: CNS Activity

Research indicates that pyrrolidine derivatives, including this compound, may exhibit central nervous system (CNS) activity. The structural similarity to known GABA analogs suggests that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Case Study 2: Inhibition of Type III Secretion System

In a study examining virulence factors in bacterial infections, pyrrolidine derivatives were screened for their ability to inhibit the Type III secretion system (T3SS). Such inhibition could lead to novel treatments for Gram-negative bacterial infections, making these compounds significant in the field of antimicrobial research .

Toxicity and Safety

Safety evaluations are essential for any new compound. Preliminary data on this compound suggest low toxicity levels; however, comprehensive toxicological studies are necessary to confirm safety profiles before clinical applications .

Q & A

Q. What synthetic strategies are commonly employed for tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving:
  • Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines during reactions. For example, tert-butyl esters are introduced via Boc-anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–20°C .

  • Nucleophilic Substitution : Amino groups may be introduced via SN2 reactions using pre-functionalized pyrrolidine intermediates.

  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization is used for isolation. Yields can vary (42–69%) depending on steric hindrance and reaction scale .

  • Optimization : Adjusting temperature, solvent polarity, and catalyst loading (e.g., DMAP for acylation) improves yields. Monitoring via TLC or HPLC ensures reaction completion.

    • Key Data Table :
StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, TEA, DCM, 0–20°C85–90%
AminationNH₃/MeOH, Pd/C, H₂, RT42%
PurificationColumn chromatography (Hex:EA=3:1)95%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR (for phosphorylated analogs) resolve backbone stereochemistry and substituent positions. For example, diastereomeric mixtures show split peaks in ³¹P NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 303.18 for C₁₅H₂₂N₂O₂) .
  • Chromatography : HPLC with UV detection (λ=254 nm) assesses purity (>95%).

Advanced Research Questions

Q. How can stereochemical challenges (e.g., diastereomer formation) during synthesis be addressed?

  • Methodological Answer :
  • Chiral Resolutions : Use of chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution with lipases to separate enantiomers.

  • Asymmetric Catalysis : Employ palladium-catalyzed asymmetric hydrogenation with (R)-BINAP ligands to control stereochemistry .

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers for diastereomer interconversion, guiding solvent selection (e.g., toluene for low dielectric environments) .

    • Data Table :
ApproachExample ConditionsEnantiomeric Excess (ee)Reference
Chiral HPLCHexane:IPA (90:10), 1 mL/min99%
Enzymatic ResolutionCandida antarctica lipase, pH 7.085%

Q. What mechanistic insights explain contradictions in reported reaction yields for analogous compounds?

  • Methodological Answer : Discrepancies arise from:
  • Steric Effects : Bulkier substituents (e.g., phenyl vs. methyl) slow reaction kinetics, reducing yields. Kinetic studies (e.g., Eyring plots) quantify activation energies .

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions but may promote side reactions.

  • Catalyst Deactivation : Pd catalysts may be poisoned by free amines, requiring careful stoichiometry. ICP-MS analysis detects residual Pd levels .

    • Case Study :
  • Lower Yields in Phosphorylation : Steric hindrance from the tert-butyl group reduces nucleophilic attack efficiency, as shown in comparative kinetic studies (k = 0.12 min⁻¹ vs. 0.45 min⁻¹ for methyl analogs) .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors). The pyrrolidine ring’s conformation is optimized for binding pocket complementarity .
  • QSAR Modeling : 2D/3D descriptors (logP, polar surface area) correlate with permeability. For example, logP <3 enhances blood-brain barrier penetration .
  • Retrosynthetic AI : Tools like Synthia propose routes using available intermediates (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate as a precursor) .

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